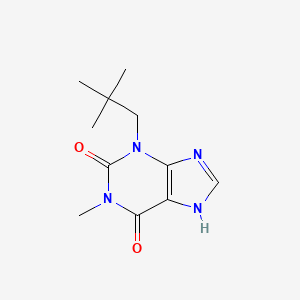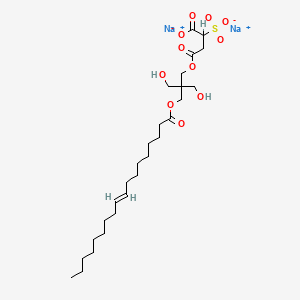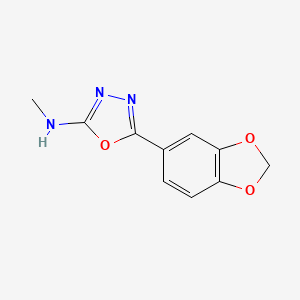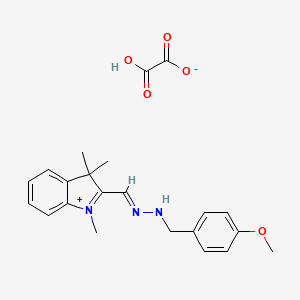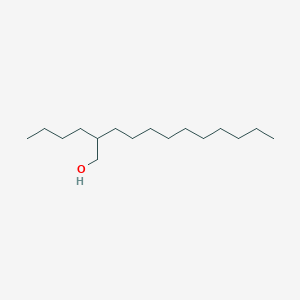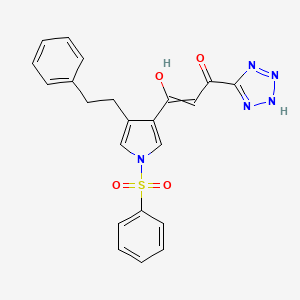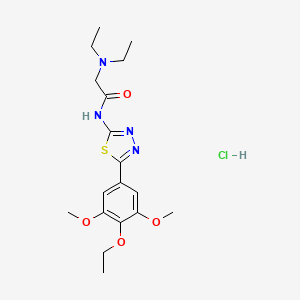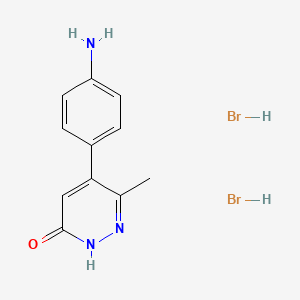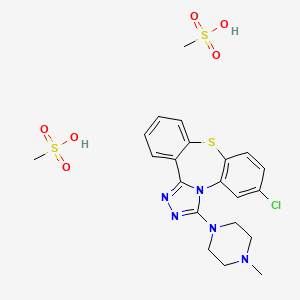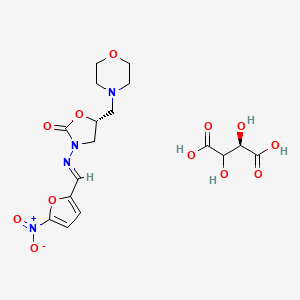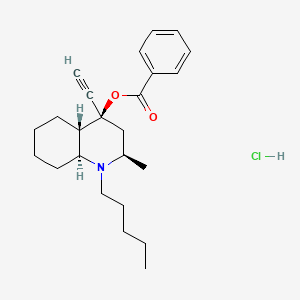
4-Quinolinol, decahydro-4-ethynyl-2-methyl-1-pentyl-, benzoate (ester), hydrochloride, (2-alpha,4-alpha,4a-alpha,8a-beta)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinol, decahydro-4-ethynyl-2-methyl-1-pentyl-, benzoate (ester), hydrochloride, (2-alpha,4-alpha,4a-alpha,8a-beta)- involves multiple steps. The starting materials typically include quinoline derivatives, which undergo hydrogenation to form decahydroquinoline. This intermediate is then subjected to ethynylation and methylation reactions to introduce the ethynyl and methyl groups, respectively. The final step involves esterification with benzoic acid and subsequent conversion to the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and specialized catalysts to ensure efficient conversion of intermediates. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
4-Quinolinol, decahydro-4-ethynyl-2-methyl-1-pentyl-, benzoate (ester), hydrochloride, (2-alpha,4-alpha,4a-alpha,8a-beta)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Quinolinone derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Scientific Research Applications
4-Quinolinol, decahydro-4-ethynyl-2-methyl-1-pentyl-, benzoate (ester), hydrochloride, (2-alpha,4-alpha,4a-alpha,8a-beta)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Quinolinol, decahydro-4-ethynyl-2-methyl-1-pentyl-, benzoate (ester), hydrochloride, (2-alpha,4-alpha,4a-alpha,8a-beta)- involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: A compound with similar structural features but different functional groups.
Phenethylamine derivatives: Compounds with similar core structures but varying substituents.
Uniqueness
4-Quinolinol, decahydro-4-ethynyl-2-methyl-1-pentyl-, benzoate (ester), hydrochloride, (2-alpha,4-alpha,4a-alpha,8a-beta)- is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
110370-47-3 |
|---|---|
Molecular Formula |
C24H34ClNO2 |
Molecular Weight |
404.0 g/mol |
IUPAC Name |
[(2R,4S,4aS,8aS)-4-ethynyl-2-methyl-1-pentyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-yl] benzoate;hydrochloride |
InChI |
InChI=1S/C24H33NO2.ClH/c1-4-6-12-17-25-19(3)18-24(5-2,21-15-10-11-16-22(21)25)27-23(26)20-13-8-7-9-14-20;/h2,7-9,13-14,19,21-22H,4,6,10-12,15-18H2,1,3H3;1H/t19-,21+,22+,24+;/m1./s1 |
InChI Key |
UVIJXEQDSKFWGT-LDHZIZRASA-N |
Isomeric SMILES |
CCCCCN1[C@@H](C[C@]([C@@H]2[C@@H]1CCCC2)(C#C)OC(=O)C3=CC=CC=C3)C.Cl |
Canonical SMILES |
CCCCCN1C(CC(C2C1CCCC2)(C#C)OC(=O)C3=CC=CC=C3)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


